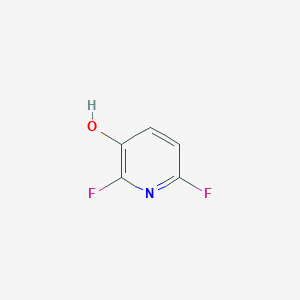

2,6-Difluoropyridin-3-ol

Overview

Description

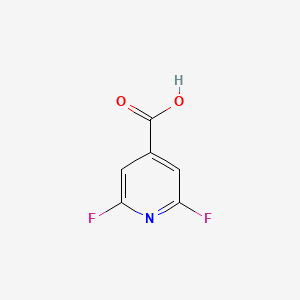

2,6-Difluoropyridin-3-ol is a chemical compound with the molecular formula C5H3F2NO . It is a colorless to light yellow liquid and has been used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1-tris (4-hydroxyphenyl)ethane .

Synthesis Analysis

The synthesis of 2,6-Difluoropyridin-3-ol involves several steps. One method involves the use of Lithium diisopropylamide (LDA)-mediated ortholithiations of 2,6-difluoropyridine in tetrahydrofuran at -78°C . This process has been studied using a combination of IR and NMR spectroscopic and computational methods .Molecular Structure Analysis

The molecular structure of 2,6-Difluoropyridin-3-ol consists of five carbon atoms, three hydrogen atoms, two fluorine atoms, and one nitrogen and oxygen atom each . The InChI code for this compound is 1S/C5H3F2NO/c6-4-2-1-3 (9)5 (7)8-4/h1-2,9H .Chemical Reactions Analysis

The chemical reactions involving 2,6-Difluoropyridin-3-ol are complex and varied. For instance, 3-Chloro-2,6-difluoropyridine was obtained by interaction 2,3,6- trichloropyridine with KF in sulfolane . Additionally, 4-Bromo-2,6-difluoropyridine is synthesized from symmetric trifluoropyridine .Physical And Chemical Properties Analysis

2,6-Difluoropyridin-3-ol is a solid at room temperature . It has a molecular weight of 131.08 .Scientific Research Applications

2,6-Difluoropyridin-3-ol: A Comprehensive Analysis of Scientific Research Applications

Fluorescent Probes in Biology: 2,6-Difluoropyridin-3-ol can be utilized in the synthesis of fluorescent probes for biological applications. These probes can detect molecules, cells, or biological processes due to their fluorescence properties .

Imaging Agents in Medicine: This compound may serve as a precursor for the synthesis of 18F-substituted pyridines , which are used as imaging agents in various biological applications, particularly in positron emission tomography (PET) scans .

Material Science: Due to its unique properties, 2,6-Difluoropyridin-3-ol could be involved in the development of new materials with specific desired characteristics.

Chemical Synthesis: It can act as an intermediate in the chemical synthesis of more complex molecules, potentially serving various industrial and pharmaceutical needs.

Bioimaging and Chemosensing: Fluorinated compounds like 2,6-Difluoropyridin-3-ol are often used in bioimaging and chemosensing due to their high quantum yields and good photostability .

Safety and Hazards

The safety information for 2,6-Difluoropyridin-3-ol indicates that it has several hazard statements including H302, H315, and H319 . These correspond to hazards related to acute toxicity, skin irritation, and serious eye irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

properties

IUPAC Name |

2,6-difluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLONLFPRJFFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625715 | |

| Record name | 2,6-Difluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209328-85-8 | |

| Record name | 2,6-Difluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.